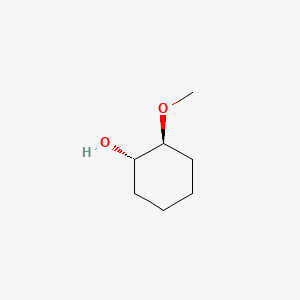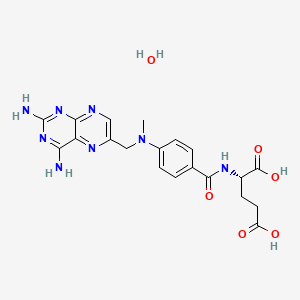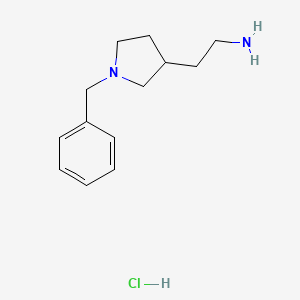
6-Chloronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloronicotinic acid, with the chemical formula C₆H₄ClNO₂, is a chlorinated derivative of nicotinic acid. This compound is characterized by the presence of a chlorine atom at the 6-position of the pyridine ring. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Chloronicotinic acid can be synthesized through several methods. One common method involves the chlorination of nicotinic acid or its derivatives. For example, 6-hydroxynicotinic acid can be chlorinated to produce this compound . Another method involves the cyclization of acrolein derivatives followed by chlorination .
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of nicotinic acid using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form 6-aminonicotinic acid.
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 6-aminonicotinic acid.
Substitution: Formation of various substituted nicotinic acids.
Applications De Recherche Scientifique
6-Chloronicotinic acid has a wide range of applications in scientific research:
Mécanisme D'action
6-Chloronicotinic acid exerts its effects primarily through interactions with nicotinic acetylcholine receptors. These receptors are involved in neurotransmission and play a crucial role in the nervous system. The compound binds to these receptors, leading to the activation or inhibition of specific signaling pathways. This mechanism is particularly relevant in the context of its use in neonicotinoid insecticides, where it targets the nervous system of insects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidacloprid: A neonicotinoid insecticide that also targets nicotinic acetylcholine receptors.
Acetamiprid: Another neonicotinoid with similar applications and mechanisms of action.
Thiamethoxam: A systemic insecticide with a similar structure and function.
Uniqueness
6-Chloronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its chlorine atom at the 6-position makes it a versatile intermediate for various chemical syntheses, distinguishing it from other nicotinic acid derivatives .
Propriétés
Numéro CAS |
5626-23-8 |
|---|---|
Formule moléculaire |
C6H4ClNO2 |
Poids moléculaire |
157.55 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)
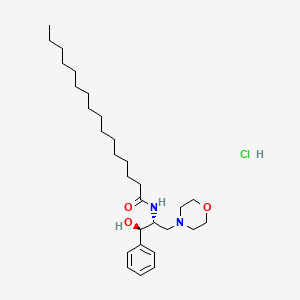
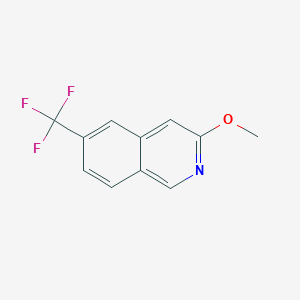
![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)
